molecular formula C15H16ClNO B13752777 2-(Benzylamino)-1-(4-chlorophenyl)ethanol CAS No. 6314-62-1

2-(Benzylamino)-1-(4-chlorophenyl)ethanol

Cat. No.: B13752777
CAS No.: 6314-62-1
M. Wt: 261.74 g/mol
InChI Key: APTMYAYREOUIFX-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is a chemical compound with the molecular formula C15H16ClNO. It is also known by other names such as Benzyl alcohol, p-chloro-α-methyl- and 4-Chlorophenylmethylcarbinol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and an amino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- typically involves the reaction of 4-chlorobenzyl chloride with benzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), Thiols (e.g., NaSH)

Major Products Formed

    Oxidation: 4-Chlorobenzaldehyde, 4-Chlorobenzoic acid

    Reduction: 4-Chlorobenzylamine, 4-Chlorobenzyl alcohol

    Substitution: 4-Chlorobenzyl halide, 4-Chlorobenzyl thiol

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic pathways and cellular processes . Additionally, the compound can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is unique due to the presence of both the chlorine and amino groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a wide range of chemical modifications and applications in various fields .

Properties

CAS No.

6314-62-1

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-(benzylamino)-1-(4-chlorophenyl)ethanol

InChI

InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2

InChI Key

APTMYAYREOUIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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